molecular formula C7H6BrN3 B2563284 1-Azido-2-bromo-3-methylbenzene CAS No. 1539475-66-5

1-Azido-2-bromo-3-methylbenzene

Cat. No. B2563284
CAS RN: 1539475-66-5
M. Wt: 212.05
InChI Key: NRTKZPMTQAGQCJ-UHFFFAOYSA-N
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Description

“1-Azido-2-bromobenzene” is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .


Synthesis Analysis

The synthesis of “1-Azido-2-bromobenzene” could involve multiple steps. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .


Molecular Structure Analysis

The molecular structure of “1-Azido-2-bromobenzene” can be represented by the empirical formula C6H4BrN3 . The molecular weight is 198.02 .


Chemical Reactions Analysis

The reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Scientific Research Applications

Synthesis of Heterocycles

1-Azido-2-bromo-3-methylbenzene serves as a valuable precursor in the synthesis of various heterocyclic compounds. Researchers have harnessed its reactivity to construct five-, six-, and larger-membered heterocycles. These reactions can occur under different conditions, including thermal, catalyzed, or noncatalyzed processes. The resulting heterocycles find applications in medicinal chemistry, materials science, and more .

C-H Amination via Insertion Reactions

Researchers have harnessed 1-Azido-2-bromo-3-methylbenzene for C-H amination via insertion reactions. By introducing nitrogen atoms into specific positions of aromatic rings, they create functionalized heterocycles. These compounds play essential roles in materials science, ligand design, and natural product synthesis.

Future Directions

The future directions of “1-Azido-2-bromobenzene” could involve its use in material sciences. The propensity of organic azides to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials. It also produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

properties

IUPAC Name

1-azido-2-bromo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTKZPMTQAGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-bromo-3-methylbenzene

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